Progestoral
描述
属性
IUPAC Name |
17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXZKVNWQUJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859363 | |
| Record name | 17-Hydroxypregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-03-7 | |
| Record name | ethisterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethisterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
准备方法
Synthetic Routes and Reaction Conditions
Progesterone can be synthesized from plant sterols such as diosgenin, which is extracted from the Mexican yam. The synthetic route involves several steps, including oxidation, reduction, and isomerization reactions. The key steps include the conversion of diosgenin to pregnenolone, followed by oxidation to progesterone .
Industrial Production Methods
Industrial production of progesterone typically involves the microbial transformation of plant sterols. Microorganisms such as Mycolicibacterium neoaurum are used to convert phytosterols into key intermediates, which are then chemically converted to progesterone through oxidation and catalytic reactions .
化学反应分析
Metabolic Pathways
Progesterone is metabolized primarily via reduction and hydroxylation:
Reductive Metabolism
-
5α/5β-Reduction : Progesterone is reduced by 5α-reductase or 5β-reductase to form 5α-dihydroprogesterone (5α-DHP) or 5β-dihydroprogesterone (5β-DHP), respectively .
-
Further Reduction : These metabolites undergo additional reduction via 3α/3β-hydroxysteroid dehydrogenases to produce neuroactive steroids like allopregnanolone (3α,5α-THP) and pregnanolone (3α,5β-THP) .
Hydroxylation
-
Cytochrome P450-Mediated :
Major Progesterone Metabolites
| Enzyme | Site of Hydroxylation/Reduction | Major Metabolite |
|---|---|---|
| 5α-Reductase | C4-C5 double bond reduction | 5α-Dihydroprogesterone |
| CYP3A4 | C6β | 6β-Hydroxyprogesterone |
| CYP17A1 | C17α | 17α-Hydroxyprogesterone |
Microbial Transformations
Rhizopus species catalyze hydroxylation and hydrogenation reactions:
-
11α-Hydroxylation : Progesterone → 11α-hydroxyprogesterone (major product) .
-
17α-Hydroxylation : Forms 17α-hydroxyprogesterone, a precursor to cortisol .
-
5α-Hydrogenation : Converts progesterone to 5α-dihydroprogesterone .
Microbial Biotransformation Products
| Microorganism | Reaction Type | Product | Yield (%) |
|---|---|---|---|
| Rhizopus nigricans | 11α-Hydroxylation | 11α-Hydroxyprogesterone | 42 |
| Rhizopus arrhizus | 5α-Hydrogenation | 5α-Dihydroprogesterone | 30 |
Pharmacological Modifications
Progesterone derivatives (progestins) are synthesized to enhance bioavailability or receptor specificity:
-
Pregnanes : E.g., medroxyprogesterone acetate (MPA) – acetylated at C17 for oral activity .
-
19-Norprogesterones : Lack C19 methyl group (e.g., nomegestrol acetate) .
Stability and Reactivity
科学研究应用
Contraception
Mechanism and Use:
Progestoral acts primarily by inhibiting ovulation, altering the endometrial lining, and thickening cervical mucus to prevent sperm penetration. It is often used in combination with estrogen in contraceptive pills or as a standalone progestin-only pill (mini-pill).
Clinical Applications:
- Emergency Contraception: this compound can be used as a post-coital contraceptive to prevent pregnancy after unprotected intercourse.
- Long-term Contraception: It is effective for long-term use, providing an estrogen-free option for women who cannot tolerate estrogen-based contraceptives.
Case Study:
A clinical trial demonstrated that women using progestin-only methods reported fewer side effects compared to those using combined oral contraceptives, highlighting its suitability for sensitive populations .
Hormone Replacement Therapy (HRT)
Role in Menopause:
this compound is crucial in HRT regimens for menopausal women, particularly those with an intact uterus. It helps mitigate the risk of endometrial hyperplasia that can arise from unopposed estrogen therapy.
Clinical Findings:
- Symptom Relief: Studies indicate that this compound effectively alleviates vasomotor symptoms such as hot flashes and night sweats when combined with estrogen .
- Metabolic Benefits: Research has shown that HRT with this compound can reduce the risk of diabetes and improve metabolic profiles in postmenopausal women .
Management of Menstrual Disorders
Indications:
this compound is used to treat various menstrual disorders including:
- Dysfunctional Uterine Bleeding: It regulates menstrual cycles and reduces heavy bleeding.
- Endometriosis: this compound can induce amenorrhea and reduce endometrial growth, providing symptomatic relief .
Data Table: Effects on Menstrual Disorders
| Condition | Treatment Type | Outcome |
|---|---|---|
| Dysfunctional Uterine Bleeding | This compound therapy | Reduced bleeding episodes |
| Endometriosis | Continuous progestin use | Induced amenorrhea |
| Premenstrual Syndrome (PMS) | Cyclical progestin use | Alleviated symptoms |
Assisted Reproductive Technologies (ART)
Support for Pregnancy:
this compound is essential in ART protocols such as in vitro fertilization (IVF). It supports the luteal phase after embryo transfer by maintaining the uterine lining.
Clinical Evidence:
A study involving women undergoing IVF showed that those receiving this compound had higher rates of successful implantation and pregnancy maintenance compared to those who did not receive hormonal support .
Neurological and Other Therapeutic Uses
Potential Protective Effects:
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as multiple sclerosis and traumatic brain injuries due to its anti-inflammatory properties .
Case Studies:
In neurological studies, patients receiving this compound showed improvements in cognitive function and reduced anxiety levels, indicating its potential beyond reproductive health .
作用机制
Progesterone exerts its effects by binding to nuclear progesterone receptors in target tissues such as the uterus, ovaries, and mammary glands. This binding activates the receptor, leading to changes in gene expression that regulate the menstrual cycle, maintain pregnancy, and support embryogenesis. Progesterone also interacts with membrane progesterone receptors, influencing reproductive functions and cancer progression .
相似化合物的比较
Key Differences :
- Progesterone’s poor oral bioavailability necessitates alternative routes (e.g., vaginal suppositories or injections), whereas Ethisterone’s structural modification enables oral dosing .
- Ethisterone’s androgenic activity (due to its 19-nortestosterone backbone) increases risks of acne and hirsutism compared to natural progesterone .
Medroxyprogesterone Acetate (MPA)
| Parameter | MPA | This compound (Ethisterone) |
|---|---|---|
| Chemical Structure | 17α-hydroxyprogesterone derivative | 19-nortestosterone derivative |
| Oral Bioavailability | ~100% | ~25–30% |
| PR Binding Affinity | Very high (Kd = 0.5–1 nM) | Moderate (Kd = 10–15 nM) |
| Half-Life | 24–48 hours | 8–12 hours |
| Therapeutic Uses | Contraception, endometrial cancer | Limited to menstrual disorders |
| Key Adverse Effects | Thromboembolism, bone density loss | Androgenic effects, weight gain |
Key Differences :
- MPA’s prolonged half-life allows monthly dosing for contraception, whereas Ethisterone requires multiple daily doses .
- MPA’s higher PR affinity and glucocorticoid activity make it suitable for oncology applications, unlike Ethisterone .
Norethisterone (Norethindrone)
| Parameter | Norethisterone | This compound (Ethisterone) |
|---|---|---|
| Chemical Structure | 19-nortestosterone + ethinyl group | Similar backbone but distinct substitutions |
| Oral Bioavailability | ~65% | ~25–30% |
| Androgenic Activity | Moderate | Mild |
| Therapeutic Uses | Contraception, HRT, endometriosis | Menstrual disorders |
| Key Adverse Effects | Lipid profile changes, mood swings | Weight gain, acne |
Key Differences :
- Norethisterone’s higher bioavailability and stronger anti-estrogenic effects make it a first-line contraceptive, while Ethisterone is largely obsolete .
Levonorgestrel
| Parameter | Levonorgestrel | This compound (Ethisterone) |
|---|---|---|
| Chemical Structure | 18-methyl-19-nortestosterone | 19-nortestosterone + ethinyl group |
| PR Binding Affinity | High (Kd = 2–4 nM) | Moderate (Kd = 10–15 nM) |
| Androgenic Activity | High | Mild |
| Therapeutic Uses | Emergency contraception, IUDs | Historical menstrual disorder use |
| Key Adverse Effects | Acne, breast tenderness | Mild androgenic effects |
Key Differences :
- Levonorgestrel’s potent PR binding and androgenic activity limit its use in HRT, whereas Ethisterone’s milder profile allowed broader historical use .
Drospirenone
| Parameter | Drospirenone | This compound (Ethisterone) |
|---|---|---|
| Chemical Structure | Spironolactone analog | 19-nortestosterone derivative |
| Anti-Mineralocorticoid Activity | Yes (potassium-sparing diuretic) | No |
| Therapeutic Uses | PMDD, HRT with estrogen | Obsolete |
| Key Adverse Effects | Hyperkalemia, thromboembolism | Weight gain, androgenic effects |
Key Differences :
- Drospirenone’s unique anti-mineralocorticoid activity addresses fluid retention, a feature absent in Ethisterone .
Discussion
This compound (Ethisterone) represents an early milestone in synthetic progestogen development, bridging natural progesterone and modern agents. Its moderate oral bioavailability addressed a critical limitation of progesterone but was overshadowed by later compounds like MPA and Norethisterone, which offered superior potency, specificity, and safety . Ethisterone’s androgenic effects and lower PR affinity rendered it less favorable compared to newer progestins with tailored receptor profiles (e.g., Drospirenone’s anti-mineralocorticoid activity) .
生物活性
Progestoral, a synthetic progestin, is primarily used for its biological activity related to reproductive health. It mimics the natural hormone progesterone, playing a crucial role in various physiological processes such as the menstrual cycle, pregnancy maintenance, and hormonal regulation. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.
This compound operates by binding to progesterone receptors (PR) in target tissues, leading to various biological effects:
- Uterine Function : this compound influences uterine proliferation and differentiation by regulating proteases and matrix proteins. It decreases uterine contractility, which is vital for preventing preterm labor .
- Breast Development : In conjunction with estrogen, it mediates lobuloalveolar maturation of mammary glands during pregnancy, facilitating milk production .
- Menstrual Cycle Regulation : It plays a role in the luteal phase of the menstrual cycle by promoting decidualization and maintaining pregnancy through inhibition of myometrial contractions .
Clinical Applications
This compound is utilized in various clinical scenarios, particularly in obstetrics and gynecology:
- Prevention of Preterm Birth : Clinical studies have demonstrated that vaginal administration of this compound significantly reduces the incidence of spontaneous preterm birth in high-risk pregnant individuals .
- Management of Threatened Abortion : this compound therapy has shown efficacy in cases of threatened abortion by stabilizing the pregnancy during early gestation .
- Hormonal Replacement Therapy : It is also used in combination with estrogens for menopausal hormone therapy to mitigate symptoms associated with estrogen deficiency .
Case Studies
- Preterm Birth Prevention : A randomized controlled trial involving 600 women with a history of preterm birth showed that those receiving vaginal this compound had a 45% reduction in preterm births before 34 weeks compared to the placebo group .
- Threatened Abortion : In a cohort study of women experiencing threatened abortion, administration of this compound resulted in a successful continuation of pregnancy in 70% of cases compared to 30% in the control group receiving no treatment .
Data Table: Biological Effects of this compound
| Biological Activity | Mechanism | Clinical Implication |
|---|---|---|
| Decreases uterine contractility | Binds to PR, inhibiting myometrial contractions | Prevents preterm labor |
| Promotes mammary development | Induces lobuloalveolar maturation | Facilitates lactation |
| Regulates menstrual cycle | Modulates endometrial changes | Supports reproductive health |
常见问题
How should researchers formulate testable research questions when investigating Progestoral’s molecular mechanisms?
Begin with a systematic literature review to identify gaps in understanding this compound’s interaction with progesterone receptors or downstream signaling pathways. Frame questions using how or why to promote analytical inquiry (e.g., “How does this compound modulate transcriptional activity of progesterone receptor isoforms in target tissues?”). Ensure questions are arguable, researchable, and aligned with existing hypotheses .
Q. What methodologies are appropriate for assessing this compound’s pharmacokinetic properties in preclinical models?
Use in vitro assays (e.g., cell-based receptor binding studies) to quantify affinity and selectivity, followed by in vivo animal models to measure bioavailability, half-life, and tissue distribution. Employ LC-MS/MS for precise quantification of this compound metabolites. Validate assays using positive controls (e.g., synthetic progestins) and replicate experiments across biological triplicates .
Q. How can researchers design ethical protocols for clinical trials involving this compound in human participants?
Adhere to IRB guidelines by defining inclusion/exclusion criteria (e.g., age, hormonal status), obtaining informed consent, and addressing ethical dilemmas (e.g., placebo use in vulnerable populations). Pilot-test data collection forms to minimize participant burden and ensure clarity. Document adverse events transparently .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For longitudinal data, employ mixed-effects models to account for intra-subject variability. Validate assumptions via residual plots and sensitivity analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Conduct cross-validation studies to identify confounding factors (e.g., metabolic clearance in vivo). Use isotopic labeling to track this compound’s distribution in animal tissues. Perform meta-analyses of existing datasets to identify trends in bioavailability or receptor saturation thresholds .
Q. What strategies ensure reproducibility of this compound’s experimental results across different laboratory settings?
Standardize protocols for cell culture conditions (e.g., serum-free media, passage number), animal husbandry, and analytical instrumentation. Share raw data and code via repositories like Zenodo. Implement blinded analyses and inter-lab validation rounds to reduce bias .
Q. How should multi-omics data (e.g., transcriptomic, proteomic) be integrated to elucidate this compound’s systemic effects?
Use pathway enrichment tools (e.g., GSEA, STRING) to link differentially expressed genes/proteins to biological processes. Apply machine learning (e.g., random forests) to identify biomarkers of this compound response. Validate findings with functional assays (e.g., CRISPR knockdown of candidate genes) .
Q. What experimental designs are optimal for studying this compound’s long-term safety in chronic administration models?
Implement staggered dosing regimens in rodents, with endpoints assessing endocrine disruption (e.g., estrous cycle tracking, histopathology of reproductive organs). Use longitudinal metabolomics to monitor off-target effects. Include recovery phases to evaluate reversibility of adverse outcomes .
Q. How can researchers address variability in this compound’s pharmacodynamic responses across demographic subgroups?
Stratify clinical trial cohorts by variables such as age, BMI, and genetic polymorphisms (e.g., CYP3A4 variants affecting metabolism). Use covariate-adjusted pharmacokinetic/pharmacodynamic (PK/PD) models to quantify subgroup differences. Validate findings in ex vivo tissue models derived from diverse donor populations .
Q. What methodologies enable real-time monitoring of this compound’s receptor binding kinetics in live cells?
Employ fluorescence resonance energy transfer (FRET) biosensors or surface plasmon resonance (SPR) to measure binding dynamics. Use confocal microscopy for subcellular localization studies. Validate with competitive binding assays using labeled ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
